Doripenem

Descripción general

Descripción

Doripenem es un agente antibiótico beta-lactámico que pertenece al grupo de las carbapenem. Es conocido por su actividad antibacteriana de amplio espectro, eficaz contra bacterias grampositivas y gramnegativas. This compound es particularmente conocido por su estabilidad en soluciones acuosas, lo que permite su administración como infusión durante períodos prolongados. Se utiliza para tratar infecciones abdominales complejas, neumonía nosocomial e infecciones complejas del tracto urinario, incluidas infecciones renales con sepsis .

Aplicaciones Científicas De Investigación

Doripenem tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: En química, this compound se utiliza como compuesto modelo para estudiar la reactividad y estabilidad de los antibióticos beta-lactámicos.

Biología: En la investigación biológica, this compound se utiliza para investigar los mecanismos de resistencia bacteriana y la eficacia de nuevas combinaciones de antibióticos.

Medicina: Clínicamente, this compound se utiliza para tratar infecciones bacterianas graves, particularmente las causadas por organismos multirresistentes. .

Mecanismo De Acción

Doripenem ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Lo logra uniéndose a las proteínas de unión a la penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esta unión interrumpe la síntesis de la pared celular, lo que lleva a la lisis celular y la muerte. This compound es particularmente eficaz contra las bacterias que producen betalactamasas, enzimas que degradan otros antibióticos beta-lactámicos .

Análisis Bioquímico

Biochemical Properties

Doripenem interacts with various enzymes and proteins in biochemical reactions . For instance, it binds to the OXA-48 carbapenemase, a major resistance determinant that promotes the phenotype of carbapenem-resistant Enterobacteriaceae . This compound is observed in the Δ 1 R and Δ 1 S tautomeric states covalently attached to the catalytic S70 residue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms . It binds to penicillin-binding proteins, inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls . This leads to cell lysis and death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that resistant subpopulations emerge during simulations of different regimens of this compound . The combined use of this compound with other antibiotics can reduce the number of these resistant subpopulations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses of this compound are more effective at reducing bacterial counts, but they may also lead to an increased risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes such as carbapenemases, which metabolize this compound and contribute to antibiotic resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport . It can penetrate bacterial cell walls and reach high concentrations within cells .

Subcellular Localization

This compound is localized within the periplasmic space of bacterial cells, where it exerts its antibacterial effects . It binds to penicillin-binding proteins located in the inner membrane of the bacterial cell wall .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Doripenem se sintetiza a través de un proceso de varios pasos que implica la formación de su estructura de anillo beta-lactámico principal. La síntesis generalmente comienza con la preparación de un intermedio clave, que luego se somete a varias reacciones químicas para formar el producto final. El proceso implica el uso de reactivos como la N,N-dimetilformamida y los tampones de fosfato .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de cristalización para obtener las formas polimórficas deseadas de this compound, que son esenciales para su estabilidad y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones: Doripenem se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound, alterando sus propiedades químicas.

Sustitución: Las reacciones de sustitución implican el reemplazo de átomos o grupos específicos dentro de la molécula de this compound, lo que puede afectar su actividad y estabilidad

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen tampones de fosfato, metanol y acetonitrilo. Las condiciones de reacción, como el pH, la temperatura y la elección del solvente, juegan un papel crucial en la determinación del resultado de estas reacciones .

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de this compound dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir moléculas de this compound modificadas con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Compuestos similares: Doripenem es parte de la clase de antibióticos carbapenémicos, que incluye otros compuestos como imipenem, meropenem, ertapenem, panipenem-betamipron y biapenem .

Comparación:

Imipenem: this compound tiene un espectro de actividad más amplio en comparación con el imipenem y es más estable en soluciones acuosas.

Meropenem: this compound y meropenem tienen espectros antibacterianos similares, pero this compound es menos probable que induzca convulsiones.

Ertapenem: A diferencia de this compound, ertapenem tiene una vida media más larga, lo que permite la dosificación una vez al día, pero tiene un espectro de actividad más estrecho.

Panipenem-betamipron y Biapenem: Estos compuestos son similares a this compound en términos de su actividad de amplio espectro, pero difieren en sus perfiles farmacocinéticos y usos clínicos

Propiedades

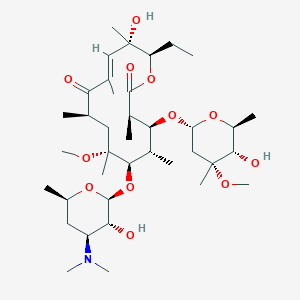

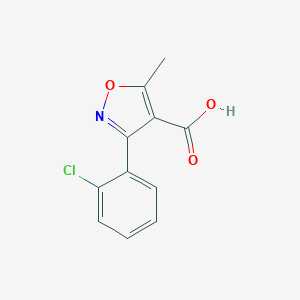

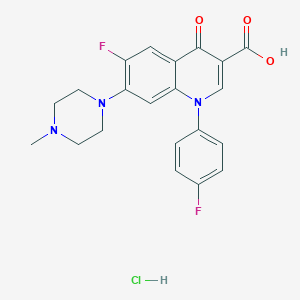

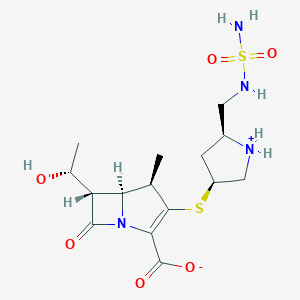

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAACINZEOAHHE-VFZPANTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046678 | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148016-81-3 | |

| Record name | Doripenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doripenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.